Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-chlorosulfonyl-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO4S/c1-2-15-9(12)7-5-6(16(10,13)14)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQDSKFCJIXCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155985-73-1 | |

| Record name | ethyl 5-(chlorosulfonyl)-2-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate is a key bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive sulfonyl chloride and an ethyl ester moiety on a fluorinated benzene ring, makes it a versatile building block for the synthesis of a wide array of complex organic molecules, particularly sulfonamide derivatives. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final compounds, a desirable trait in modern drug design.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, offering field-proven insights for researchers and scientists in the pharmaceutical and agrochemical industries.

Chemical Identity and Physical Properties

A thorough understanding of the fundamental properties of a reagent is the cornerstone of its effective and safe utilization in research and development. This section details the key identifiers and physicochemical properties of this compound.

Structure and Nomenclature

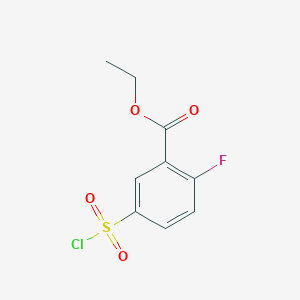

The molecular structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the 2-position, an ethyl ester group at the 1-position, and a chlorosulfonyl group at the 5-position.

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1155985-73-1 |

| Molecular Formula | C₉H₈ClFO₄S[2] |

| Molecular Weight | 266.67 g/mol [2] |

| InChI Key | BMQDSKFCJIXCIF-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be used as a guide.

| Property | Value | Source |

| Physical Form | Liquid | |

| Purity | ≥95% | |

| Boiling Point (Predicted) | 371.3 ± 32.0 °C | [2] |

| Density (Predicted) | 1.443 ± 0.06 g/cm³ | [2] |

| Storage Conditions | Inert atmosphere, room temperature |

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling.

-

Aromatic Protons (3H): Expected to appear in the range of 7.5-8.5 ppm. The fluorine atom at the 2-position and the sulfonyl chloride at the 5-position will influence their chemical shifts and coupling constants.

-

Ethyl Group (5H):

-

A quartet corresponding to the -CH₂- group, deshielded by the adjacent oxygen atom, is expected around 4.4 ppm.

-

A triplet corresponding to the -CH₃ group is expected around 1.4 ppm.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Carbonyl Carbon (-C=O): Expected to appear in the range of 160-170 ppm.[3]

-

Aromatic Carbons (6C): Expected to appear in the range of 115-145 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

-

Ethyl Group Carbons (2C):

-

The -CH₂- carbon is expected around 62 ppm.

-

The -CH₃- carbon is expected around 14 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong absorption band is expected in the range of 1720-1740 cm⁻¹.[4]

-

S=O Stretch (Sulfonyl Chloride): Two strong absorption bands are expected, one around 1375 cm⁻¹ (asymmetric stretch) and another around 1185 cm⁻¹ (symmetric stretch).

-

C-F Stretch: A strong absorption band is expected in the range of 1200-1300 cm⁻¹.

-

C-O Stretch (Ester): Absorption bands are expected in the range of 1000-1300 cm⁻¹.[4]

-

Aromatic C-H and C=C Stretches: Characteristic bands for the aromatic ring will be present in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 266 (for ³⁵Cl) and 268 (for ³⁷Cl) with an approximate 3:1 ratio. Common fragmentation patterns would involve the loss of the ethyl group (-C₂H₅), the ethoxy group (-OC₂H₅), the chlorine atom (-Cl), and sulfur dioxide (-SO₂).[5]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two primary functional groups: the highly electrophilic sulfonyl chloride and the less reactive ethyl ester. This allows for selective transformations, making it a valuable intermediate in multistep syntheses.

Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a potent electrophile and readily undergoes nucleophilic substitution reactions.

-

Sulfonamide Formation: This is the most common and synthetically important reaction of this compound. It reacts with primary and secondary amines in the presence of a base (such as pyridine or triethylamine) to form the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry for the synthesis of a vast number of biologically active compounds.

Diagram 2: General Reaction Scheme for Sulfonamide Synthesis

Caption: Reaction of this compound with an amine to form a sulfonamide.

-

Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This reaction is generally undesirable and highlights the need for anhydrous conditions when performing reactions with other nucleophiles.

Reactivity of the Ethyl Ester Group

The ethyl ester is significantly less reactive than the sulfonyl chloride. It can undergo typical ester transformations, such as hydrolysis or amidation, but these generally require more forcing conditions (e.g., strong acid or base and heat). This difference in reactivity allows for the selective modification of the sulfonyl chloride group while leaving the ester intact.

Experimental Protocols

This section provides representative experimental procedures for the synthesis of this compound and its subsequent use in the formation of a sulfonamide.

Synthesis of this compound

The synthesis of this compound can be achieved via a Sandmeyer-type reaction from its corresponding aniline precursor, ethyl 5-amino-2-fluorobenzoate.

Diagram 3: Synthetic Pathway to this compound

Caption: A plausible synthetic route to the title compound via a diazonium salt intermediate.

Step 1: Synthesis of Ethyl 5-amino-2-fluorobenzoate (Precursor)

A plausible route to the precursor involves the esterification of 2-amino-5-fluorobenzoic acid.

-

To a solution of 2-amino-5-fluorobenzoic acid (1.0 eq) in ethanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 5-amino-2-fluorobenzoate.

Step 2: Synthesis of this compound

-

Suspend ethyl 5-amino-2-fluorobenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid at 0-5 °C.

-

Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature until gas evolution ceases.

-

Pour the reaction mixture onto ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis of a Sulfonamide Derivative

This protocol describes a general procedure for the reaction of this compound with an amine.

-

Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere.

-

Add a suitable amine (1.0-1.2 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery and agrochemicals. Its bifunctional nature, with a highly reactive sulfonyl chloride and a more stable ethyl ester, allows for selective chemical transformations. A thorough understanding of its chemical properties, reactivity, and handling requirements is paramount for its successful application in the laboratory. This guide provides a solid foundation of technical information to aid researchers and scientists in leveraging the synthetic potential of this important chemical intermediate.

References

-

MySkinRecipes. This compound. [Link]

-

MySkinRecipes. Ethyl 5-amino-2-fluorobenzoate. [Link]

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. Chemical shift values (ppm) and coupling constants (Hz) used to achieve the simulation of Figure 3. [Link]

-

SlidePlayer. 13C NMR and structure. [Link]

- Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

J&K Scientific LLC. Ethyl 2-amino-5-fluorobenzoate | 391-93-5. [Link]

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

University of Regensburg. 13C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

MySkinRecipes. This compound. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]

-

UCLA. IR Spectroscopy Tutorial: Esters. [Link]

-

AccelaChem. 1155076-35-9,ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate. [Link]

-

Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

YouTube. predicting likely fragments in a mass spectrum. [Link]

-

Arkivoc. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

-

PubChem. Ethyl 5-amino-2-chlorobenzoate | C9H10ClNO2 | CID 13226857. [Link]

-

MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis.[1] As a Senior Application Scientist, this document is crafted to bridge theoretical principles with practical, field-tested insights, ensuring that researchers can confidently acquire and interpret high-quality spectroscopic data. We will delve into the core principles of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just procedural steps, but the scientific rationale behind experimental choices. This guide is designed to be a self-validating system, empowering you to ensure data integrity and make well-informed decisions in your research and development endeavors.

Introduction: The Significance of this compound

This compound (C₉H₈ClFO₄S, Molecular Weight: 266.67 g/mol ) is a versatile building block in medicinal chemistry and agrochemical research.[1][2] Its utility stems from the presence of multiple reactive sites: an ethyl ester, a sulfonyl chloride, and a fluorine atom on the aromatic ring.[1] The sulfonyl chloride group is readily converted to sulfonamides, a common and valuable motif in drug discovery.[1] The fluorine atom can enhance metabolic stability and binding affinity of the final active compounds.[1] Given its pivotal role, unambiguous structural confirmation and purity assessment are paramount, necessitating a thorough spectroscopic analysis.

This guide will provide a detailed roadmap for the spectroscopic characterization of this compound, emphasizing the "why" behind the "how" to foster a deeper understanding of the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

2.1.1. Predicted ¹H NMR Spectrum

Based on the structure of this compound and data from related ethyl benzoate derivatives, we can predict the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 - 8.4 | dd | 1H | H-6 | Deshielded by the adjacent electron-withdrawing SO₂Cl and C=O groups. |

| ~8.0 - 8.2 | ddd | 1H | H-4 | Influenced by the ortho and para electron-withdrawing groups. |

| ~7.4 - 7.6 | t | 1H | H-3 | Coupled to both H-4 and the fluorine atom at C-2. |

| ~4.4 - 4.6 | q | 2H | -OCH₂CH₃ | Ethyl ester methylene protons, split by the adjacent methyl group. |

| ~1.3 - 1.5 | t | 3H | -OCH₂CH₃ | Ethyl ester methyl protons, split by the adjacent methylene group. |

2.1.2. Experimental Protocol: Acquiring High-Quality ¹H NMR Data

A robust protocol is essential for obtaining a clean and interpretable spectrum.

Caption: Workflow for ¹H NMR data acquisition and processing.

Expertise in Practice: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at 7.26 ppm. The addition of an internal standard like tetramethylsilane (TMS) provides a reliable reference point (0 ppm) for chemical shifts.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides information on the number of non-equivalent carbons and their chemical environments.

2.2.1. Predicted ¹³C NMR Spectrum

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 - 165 | C=O | Ester carbonyl carbon, deshielded. |

| ~158 - 162 (d) | C-2 | Aromatic carbon attached to fluorine, shows C-F coupling. |

| ~145 - 148 | C-5 | Aromatic carbon attached to the sulfonyl chloride group. |

| ~135 - 138 | C-1 | Quaternary aromatic carbon attached to the ester group. |

| ~132 - 134 (d) | C-6 | Aromatic carbon with C-F coupling. |

| ~128 - 130 (d) | C-4 | Aromatic carbon with C-F coupling. |

| ~118 - 120 (d) | C-3 | Aromatic carbon with strong C-F coupling. |

| ~62 - 64 | -OCH₂CH₃ | Ethyl ester methylene carbon. |

| ~13 - 15 | -OCH₂CH₃ | Ethyl ester methyl carbon. |

2.2.2. Experimental Considerations: Due to the low natural abundance of ¹³C, a greater number of scans are required compared to ¹H NMR. A proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.

¹⁹F NMR Spectroscopy: A Fluorine-Centric View

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing parts of a molecule.

2.3.1. Predicted ¹⁹F NMR Spectrum

A single signal is expected for the fluorine atom on the aromatic ring. The chemical shift will be influenced by the electronic effects of the surrounding substituents. The signal may appear as a multiplet due to coupling with the ortho and meta protons.

Expertise in Practice: ¹⁹F NMR is particularly useful for assessing the purity of fluorinated compounds, as fluorine-containing impurities will be readily detected.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.[3]

3.1. Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~2980 - 2850 | C-H stretch | Aliphatic (ethyl group) |

| ~1730 - 1715 | C=O stretch | Ester |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1380, ~1180 | S=O stretch | Sulfonyl chloride |

| ~1250 - 1000 | C-O stretch | Ester |

| ~1200 - 1100 | C-F stretch | Aryl fluoride |

3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)

For liquid samples like this compound, Attenuated Total Reflectance (ATR) is a convenient and rapid sampling technique.[3]

Caption: Workflow for acquiring an IR spectrum using ATR.

Trustworthiness of the Protocol: Acquiring a background spectrum is a critical self-validating step. This allows for the subtraction of atmospheric H₂O and CO₂ signals from the sample spectrum, ensuring that the observed absorption bands are solely from the analyte.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation patterns.

4.1. Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, we would expect to see the molecular ion peak ([M]⁺) and several characteristic fragment ions.

| m/z | Ion | Formation |

| 266/268 | [M]⁺ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 221/223 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 167 | [M - SO₂Cl]⁺ | Loss of the chlorosulfonyl group |

| 139 | [M - SO₂Cl - CO]⁺ | Subsequent loss of carbon monoxide |

Expertise in Practice: The isotopic pattern of the molecular ion peak is a key diagnostic feature. The presence of chlorine will result in two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

4.2. Experimental Workflow: Electron Ionization (EI) GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and semi-volatile compounds.

Caption: A simplified workflow for GC-MS analysis.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind each method and following robust experimental protocols, researchers can ensure the quality and integrity of their starting materials, a critical factor for the success of any synthetic endeavor. This guide provides the foundational knowledge and practical insights to achieve that goal.

References

-

MySkinRecipes. This compound. [Link]

-

Chemsrc. This compound. [Link]

-

University of California, Davis. Infrared Spectroscopy. [Link]

Sources

An In-Depth Technical Guide to Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate: A Keystone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized building blocks is paramount to the efficient discovery and development of novel therapeutics. This compound, a seemingly unassuming molecule, represents a critical nexus of reactivity and structural features that render it an invaluable intermediate in the synthesis of a diverse array of bioactive compounds.[1] Its unique trifunctional architecture—an ethyl ester, a reactive sulfonyl chloride, and a strategically placed fluorine atom—provides medicinal chemists with a versatile platform for molecular elaboration. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive technical overview of the molecular structure, synthesis, and application of this pivotal chemical entity. We will delve into the causality behind its synthetic route, provide detailed experimental insights, and explore its role in the generation of pharmacologically relevant scaffolds, particularly the ubiquitous sulfonamide functional group.[2][3][4][5][6]

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 1155985-73-1) possesses a well-defined molecular architecture that is key to its utility. The molecule consists of a benzene ring substituted with three key functional groups: an ethyl benzoate at position 1, a fluorine atom at position 2, and a chlorosulfonyl group at position 5.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1155985-73-1 | |

| Molecular Formula | C₉H₈ClFO₄S | |

| Molecular Weight | 266.68 g/mol | |

| Physical Form | Liquid | |

| Boiling Point (Predicted) | 371.3 ± 32.0 °C | [1] |

| Density (Predicted) | 1.443 ± 0.06 g/cm³ | [1] |

| Storage Conditions | Inert atmosphere, room temperature |

The presence of the fluorine atom at the ortho-position to the ester significantly influences the electronic properties of the aromatic ring and can enhance the metabolic stability and binding affinity of its derivatives.[1] The sulfonyl chloride group is a highly reactive electrophile, making it an excellent handle for the introduction of sulfonamide linkages through reaction with primary and secondary amines.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through the electrophilic aromatic substitution of ethyl 2-fluorobenzoate with chlorosulfonic acid. This reaction is a cornerstone of industrial and laboratory-scale synthesis of aryl sulfonyl chlorides.[7][8][9]

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol:

This protocol is based on established procedures for the chlorosulfonation of aromatic compounds.[7][10]

Materials:

-

Ethyl 2-fluorobenzoate

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 2-fluorobenzoate (1 equivalent) dissolved in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C. The reaction is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed with extreme caution as the quenching of chlorosulfonic acid is highly exothermic.

-

Extraction: Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the effervescence ceases.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Excess Chlorosulfonic Acid: The use of an excess of chlorosulfonic acid ensures the complete conversion of the starting material to the desired sulfonyl chloride.

-

Low Temperature: The initial cooling and slow addition of the reagent are crucial to control the exothermic nature of the reaction and prevent side reactions.

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as chlorosulfonic acid reacts violently with water.[9]

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a precursor to a wide variety of sulfonamide-containing molecules. The sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with diverse therapeutic applications.[2][3][4][5][6]

Synthesis of N-Substituted Sulfonamides:

The reaction of this compound with a primary or secondary amine in the presence of a base readily yields the corresponding N-substituted sulfonamide.

Caption: Analytical workflow for the characterization of the title compound.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis and drug discovery. Its unique combination of reactive functional groups provides a versatile and efficient entry point to a vast chemical space of potentially therapeutic sulfonamides. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is essential for any researcher aiming to leverage this potent intermediate in the quest for novel medicines. As the demand for new and effective drugs continues to grow, the importance of such well-characterized and strategically designed building blocks will undoubtedly continue to rise.

References

- Abdel-Wahab, B. F., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5297-5321.

- Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15.

- Anwar, M. I., et al. (2014). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466.

- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.

- El-Sayed, M. A. A., et al. (2022). The recent progress of sulfonamide in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 22(18), 2329-2346.

- Hassan, A. S., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Khan, I., et al. (2019). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. ACS Omega, 4(4), 7435-7445.

- O'Connor, C. J., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15, 12345-12367.

-

Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

-

AccelaChem. (n.d.). 1155076-35-9,ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.

- Al-Ostath, A. I., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Molecules, 30(7), 1234.

- Yuferev, L. P., et al. (2021). Synthesis of Ethyl 4-[5-Aryl-3-hydroxy-4-(4-chlorobenzoyl)-2-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoates. Russian Journal of General Chemistry, 91(11), 2151-2154.

-

ResearchGate. (n.d.). How to carry out a sulfonation reaction?. Retrieved from [Link]

- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. University of Leeds.

- Shultz, M. D. (2011). Design and synthesis of CK2 inhibitors. Methods in Molecular Biology, 706, 91-103.

- Esselman, B. J., & McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

- Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1123-1132.

- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.

- University of Nottingham. (n.d.).

- Beilstein Journals. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Beilstein Journal of Organic Chemistry, 18, 79.

- DuPont. (n.d.). CSA.

- Wang, L., et al. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules, 27(13), 4211.

- da Silva, A. D., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 27(19), 6536.

- Sharma, P., et al. (2020). Synthesis of 5-Fluoroaminobenzothiazoles. SynOpen, 4(1), 23-32.

- Zhang, Y., et al. (2022). Design, Synthesis and Evaluation of Novel Phorbazole C Derivatives as MNK Inhibitors through Virtual High-Throughput Screening. Marine Drugs, 20(7), 424.

- Royal Society of Chemistry. (n.d.).

- Youssif, B. G. M., et al. (2025). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Advances, 15(56), 47710-47734.

- Goetchius, G. R., & Lawrence, C. A. (1944). The In Vitro Effects of N-Substituted p-Aminobenzoic Acid Derivatives upon Sulfonamides. Journal of Bacteriology, 48(6), 683-687.

- Kráľová, P., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 127-133.

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. frontiersrj.com [frontiersrj.com]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. ajchem-b.com [ajchem-b.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. api.pageplace.de [api.pageplace.de]

- 9. macro.lsu.edu [macro.lsu.edu]

- 10. researchgate.net [researchgate.net]

Introduction: The Critical Role of a Key Pharmaceutical Intermediate

An In-depth Technical Guide to the Purity and Stability of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a vital building block in the synthesis of complex pharmaceutical agents. Its unique structure, featuring a reactive sulfonyl chloride group, an electron-withdrawing fluorine atom, and an ethyl ester, makes it a versatile intermediate for creating a variety of drug candidates, including anti-inflammatory and central nervous system agents.[1] The purity and stability of this intermediate are not merely academic concerns; they are foundational pillars upon which the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API) are built.

The presence of impurities can lead to the formation of undesired side products, potentially introducing toxicity or reducing the therapeutic effect of the final drug. Likewise, the degradation of this compound can result in a loss of potency and the generation of harmful degradants. This guide, therefore, provides a comprehensive overview of the critical attributes of this compound, offering field-proven insights into its analysis, stability profile, and handling.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is the first step in its effective utilization. These properties dictate its behavior in reactions, its solubility, and its storage requirements.

| Property | Value | Source(s) |

| CAS Number | 1155985-73-1 | [2] |

| Molecular Formula | C₉H₈ClFO₄S | [1] |

| Molecular Weight | 266.68 g/mol | [1] |

| Appearance | Liquid | |

| Purity | Typically ≥95% | [3] |

| Boiling Point | 371.3±32.0 °C (Predicted) | [1] |

| Density | 1.443±0.06 g/cm³ (Predicted) | [1] |

| Storage | Inert atmosphere, room temperature | [2][4] |

Synthesis and Purification Strategies

While multiple synthetic routes may exist, the preparation of arylsulfonyl chlorides like this compound typically involves the direct chlorosulfonation of the corresponding aromatic precursor. This electrophilic aromatic substitution reaction is a robust and widely used industrial method.

Caption: General synthetic pathway for this compound.

Causality in Synthesis: The choice of chlorosulfuric acid as the reagent is driven by its high reactivity, which is necessary to overcome the deactivating effect of the fluorine and ethyl ester groups on the aromatic ring. The reaction is typically performed at controlled, low temperatures to minimize the formation of side products.

Purification Protocol: Achieving high purity (typically >98% for pharmaceutical applications) is critical. While fractional distillation can be used, residual starting material and isomers often require further purification. Column chromatography over silica gel is a common and effective laboratory-scale method.

-

Slurry Preparation: The crude product is dissolved in a minimal amount of a non-polar solvent (e.g., hexane/ethyl acetate mixture).

-

Column Packing: A silica gel slurry is packed into a glass column.

-

Loading and Elution: The dissolved crude product is carefully loaded onto the column. A gradient of solvents, starting with a non-polar mobile phase and gradually increasing in polarity, is used to elute the components.

-

Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

-

Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified liquid.

Purity Assessment: A Validated Analytical Workflow

The establishment of a robust, validated analytical method is paramount for quality control. High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of non-volatile intermediates like this compound.

Caption: Standard workflow for purity assessment by HPLC.

Protocol: HPLC Method for Purity Determination

This protocol describes a self-validating system for routine quality control.

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: A linear gradient from 30% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 30% B. Rationale: A gradient is essential to elute potential impurities with a wide range of polarities and ensure a clean baseline.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Rationale: A controlled temperature ensures reproducible retention times.[5]

-

Detection Wavelength: 254 nm. Rationale: This wavelength provides good sensitivity for the aromatic system.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This serves as the stock solution.

-

Further dilute 1.0 mL of the stock solution to 10.0 mL with the same diluent to obtain a working concentration of 0.1 mg/mL.[6]

-

Filter the solution through a 0.45 µm syringe filter before injection.[6]

-

Stability Profile and Intrinsic Degradation Pathways

The stability of this compound is fundamentally governed by the high reactivity of the sulfonyl chloride functional group. This group is a potent electrophile, making it highly susceptible to attack by nucleophiles.

Primary Degradation Pathway: Hydrolysis The most significant stability concern is hydrolysis.[7] In the presence of water or moisture, the sulfonyl chloride group rapidly reacts to form the corresponding 5-(carboxy)-4-fluorobenzenesulfonic acid and hydrochloric acid (HCl).[8] This reaction is often autocatalytic due to the production of HCl.

Caption: The primary hydrolytic degradation pathway of the sulfonyl chloride.

This degradation is highly problematic as it not only reduces the purity and available active reagent but also introduces corrosive HCl, which can degrade other components or equipment. Discoloration, often to a yellow or dark hue, and the presence of a sharp odor are indicative of decomposition.[9]

Forced Degradation Studies for a Comprehensive Stability Profile

To fully understand the stability of an intermediate and develop a stability-indicating analytical method, forced degradation (or stress testing) is essential.[10][11] This involves subjecting the compound to harsh conditions to accelerate its degradation and identify potential degradation products that might form under long-term storage.[12][13]

Forced Degradation Experimental Conditions

| Stress Condition | Typical Protocol | Rationale |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24 hours | To assess stability in acidic environments.[5] |

| Base Hydrolysis | 0.1 M NaOH, Room Temp, 4 hours | To assess stability in alkaline environments; sulfonyl chlorides are highly reactive to bases.[5] |

| Oxidative | 3% H₂O₂, Room Temp, 24 hours | To evaluate susceptibility to oxidation.[5] |

| Thermal | Solid sample, 80°C, 48 hours | To determine the impact of heat on the solid-state stability.[5] |

| Photolytic | Solution exposed to ICH Q1B specified light source | To assess light sensitivity.[5] |

Protocol: General Forced Degradation Study

-

Sample Preparation: Prepare separate solutions of this compound (e.g., at 1 mg/mL) in the respective stressor solutions (acid, base, H₂O₂). For thermal stress, store the solid material in a controlled oven. For photolytic stress, expose a solution to a calibrated light source.

-

Incubation: Store the samples under the conditions outlined in the table above for the specified duration. A control sample, dissolved in a neutral solvent and protected from light, should be stored at room temperature.

-

Neutralization & Dilution: At designated time points, withdraw aliquots. The acidic and basic samples must be neutralized before analysis.[5] All samples are then diluted to the target concentration for HPLC analysis.

-

Analysis: Analyze all stressed samples, along with a non-degraded reference standard, using the validated HPLC method described in Section 3.

-

Peak Purity Analysis: A PDA detector is highly advantageous here. It allows for peak purity analysis of the main compound peak in the stressed samples to ensure it is not co-eluting with any degradation products. This is the cornerstone of a "stability-indicating" method.

Safe Handling and Storage: Preserving Integrity

Given its reactivity and corrosive nature, strict handling and storage protocols are mandatory to preserve the purity of this compound and ensure operator safety.[14]

Storage Recommendations:

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[4]

-

Container: Use tightly sealed, corrosion-resistant containers.[15] Glass bottles are suitable.

-

Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources.[15] Room temperature storage is generally acceptable if the container is properly sealed.

-

Incompatibilities: Keep away from water, bases, alcohols, and amines.[14]

Handling Procedures:

-

Ventilation: All handling must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[9]

-

Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial.[9]

-

Spill Management: In case of a spill, absorb the material with an inert, dry sorbent (e.g., vermiculite or dry sand) and place it in a sealed container for disposal. Do not use water. The spill area can be neutralized with a weak base like sodium bicarbonate solution.

Conclusion

This compound is a high-value intermediate whose utility in drug development is directly tied to its purity and stability. Its primary liability is the reactive sulfonyl chloride moiety, which is highly susceptible to hydrolysis. A comprehensive understanding of its degradation pathways, coupled with the implementation of validated analytical methods, robust stability testing programs, and stringent handling protocols, is essential. By adhering to the principles and procedures outlined in this guide, researchers and drug development professionals can ensure the integrity of this critical starting material, thereby safeguarding the quality and safety of the resulting pharmaceutical products.

References

- Arborpharmchem. (2024). APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination.

- Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- Sciencemadness Wiki. (2023). Sulfuryl chloride.

- Benchchem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.

- Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Sigma-Aldrich. (n.d.). This compound | 1155985-73-1.

- Sdfine. (n.d.). sulphuryl chloride.

- Analytical Methods. (n.d.). [No specific title available].

- Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products.

- GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.

- Hall, H. K. Jr. (n.d.). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society.

- Ethiopian Food and Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

- BLD Pharm. (n.d.). 37098-75-2|5-(Chlorosulfonyl)-2-fluorobenzoic acid|BLD Pharm.

- Wordpress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides.

- ResearchGate. (2025). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways.

- Wikipedia. (n.d.). Sulfonyl halide.

- AccelaChem. (n.d.). 1155076-35-9,ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate.

- MySkinRecipes. (n.d.). This compound.

- BLDpharm. (n.d.). 924859-49-4|EThyl 2,4-dichloro-5-(chlorosulfonyl)benzoate - BLDpharm.

- Thermo Fisher Scientific. (n.d.). 5-(chlorosulfonyl)-2-fluorobenzoic acid, 97%, Thermo Scientific Chemicals 5 g.

- BLD Pharm. (n.d.). 1155985-73-1|this compound|BLD Pharm.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 1155985-73-1|this compound|BLD Pharm [bldpharm.com]

- 3. 1155076-35-9,ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 37098-75-2|5-(Chlorosulfonyl)-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. arborpharmchem.com [arborpharmchem.com]

- 11. japsonline.com [japsonline.com]

- 12. humiditycontrol.com [humiditycontrol.com]

- 13. gmpsop.com [gmpsop.com]

- 14. nbinno.com [nbinno.com]

- 15. chemicalbook.com [chemicalbook.com]

The Chlorosulfonyl Group in Aromatic Systems: A Guide to Reactivity and Synthetic Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The aromatic sulfonyl chloride moiety (Ar-SO₂Cl) is a cornerstone functional group in modern organic synthesis, acting as a powerful electrophilic hub for the construction of complex molecular architectures. Its prevalence in medicinal chemistry is particularly noteworthy; the sulfonamide linkage, readily formed from sulfonyl chlorides, is a key structural feature in a vast array of therapeutic agents, including antibiotics, diuretics, and anti-inflammatory drugs.[1][2] This ubiquity stems from the sulfonamide's ability to act as a bioisostere for amides and carboxylic acids, offering similar geometric properties but with enhanced metabolic stability and unique hydrogen bonding capabilities.[3] Understanding the intrinsic reactivity of the chlorosulfonyl group is therefore paramount for professionals engaged in drug discovery and development. This guide provides a detailed exploration of the synthesis, core reactivity, and influencing factors of aromatic sulfonyl chlorides, grounded in mechanistic principles and field-proven insights.

Synthesis of Aromatic Sulfonyl Chlorides: Forging the Key Intermediate

The utility of an aromatic sulfonyl chloride is predicated on its accessibility. The choice of synthetic route is often dictated by the electronic nature of the aromatic ring and the desired substitution pattern.

Electrophilic Aromatic Substitution: Direct Chlorosulfonation

The most direct method for installing a chlorosulfonyl group is through electrophilic aromatic substitution (SEAr) using chlorosulfonic acid (HSO₃Cl).[1][4] This powerful reagent serves as both the sulfonating agent and the chlorinating source.

The reaction mechanism is believed to proceed via an initial equilibrium that generates the potent electrophile, SO₂Cl⁺, particularly at lower temperatures.[5] This electrophile is then attacked by the aromatic ring in a typical SEAr fashion.

A critical consideration for this method is its limitation with strongly electron-deficient aromatic rings, which are deactivated towards electrophilic attack.[1][6] Furthermore, the harsh, acidic conditions can restrict functional group tolerance. A common side reaction is the formation of diaryl sulfones, which can be suppressed by using catalysts like sulfamic acid.[7][8]

The Sandmeyer Reaction: A Milder Alternative for Anilines

For substrates bearing an amino group, a modified Sandmeyer reaction provides a milder and often more regioselective route.[9] This process involves the diazotization of an aromatic amine followed by reaction with sulfur dioxide in the presence of a copper catalyst.[9][10]

This method is particularly valuable for preparing sulfonyl chlorides from electron-deficient or complex heterocyclic amines that are incompatible with direct chlorosulfonation.[10] A significant process advantage is that the sulfonyl chlorides, if sparingly soluble in the aqueous medium, can precipitate directly from the reaction, protecting them from hydrolysis and simplifying isolation.[9]

| Method | Typical Substrate | Key Reagents | Advantages | Limitations | Reference |

| Direct Chlorosulfonation | Electron-rich/neutral arenes | HSO₃Cl | Direct, uses common reagents | Harsh acidic conditions, poor for deactivated rings, potential sulfone byproduct | [1][4][8] |

| Sandmeyer Reaction | Aromatic amines (Anilines) | 1. NaNO₂, HCl2. SO₂, CuCl | Mild conditions, good for deactivated/heterocyclic systems | Requires amino precursor, diazonium salts can be unstable | [9][10] |

| Palladium-Catalysis | Arylboronic Acids | SO₂Cl₂, Pd-catalyst | Very mild, excellent functional group tolerance | Catalyst cost, requires boronic acid precursor | [11] |

Table 1: Comparison of Major Synthetic Routes to Aromatic Sulfonyl Chlorides.

Core Reactivity: The Electrophilic Sulfur Center

The reactivity of the aromatic sulfonyl chloride is dominated by the highly electrophilic nature of the tetracoordinate sulfur atom. The strong inductive electron withdrawal by the two oxygen atoms and the chlorine atom renders the sulfur susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating these substitution reactions, which typically proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center.[12][13]

Reaction with Amines: The Gateway to Sulfonamides

The most significant reaction of aromatic sulfonyl chlorides in drug development is their condensation with primary or secondary amines to form sulfonamides.[14] This reaction is typically rapid and high-yielding, usually conducted in the presence of a base (e.g., pyridine, triethylamine, or aqueous NaOH) to neutralize the hydrochloric acid byproduct.[14]

| Aromatic Sulfonyl Chloride | Amine | Base/Solvent | Yield (%) | Reference |

| Benzenesulfonyl chloride | Aniline | Pyridine | ~100 | [14] |

| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | ~100 | [14] |

| Benzenesulfonyl chloride | Dibutylamine | 1.0 M NaOH | 94 | [15] |

| 2-Nitrotoluene-4-sulfonyl chloride | Various Amines | NaH / DMF | 72-96 | [14] |

Table 2: Representative Yields in Sulfonamide Synthesis.

Hydrolysis and Alcoholysis: Stability and Side Reactions

Aromatic sulfonyl chlorides react with water (hydrolysis) and alcohols (alcoholysis) to yield sulfonic acids and sulfonic esters, respectively.[12] While often viewed as a decomposition pathway, understanding the kinetics of this process is crucial for storage and reaction design. The reaction generally follows an SN2 mechanism.[16] The rate of hydrolysis is significantly influenced by the substituents on the aromatic ring; electron-withdrawing groups (e.g., -NO₂) accelerate the reaction by increasing the electrophilicity of the sulfur atom, while electron-donating groups (e.g., -OCH₃) slow it down.[16][17] Despite their reactivity, many aromatic sulfonyl chlorides can be handled in aqueous media because their low solubility limits the rate of hydrolysis.[9]

Reduction: Accessing Thiols and Disulfides

The chlorosulfonyl group can be reduced to afford valuable sulfur-containing compounds.

-

Reduction to Thiols (Ar-SH): Strong reducing agents are required. Historically, zinc and acid were used, but modern methods include catalytic hydrogenation with palladium catalysts or reaction with triphenylphosphine.[18][19][20]

-

Reduction to Disulfides (Ar-S-S-Ar): Milder reducing agents or specific conditions can lead to the formation of diaryl disulfides.[21]

Friedel-Crafts Sulfonylation: Carbon-Sulfur Bond Formation

In the presence of a Lewis acid catalyst (e.g., AlCl₃), an aromatic sulfonyl chloride can act as an electrophile in a Friedel-Crafts-type reaction with another aromatic ring to form a diaryl sulfone.[2][22] This provides a direct method for constructing diaryl sulfone frameworks, which are also of interest in medicinal chemistry.

Factors Influencing Reactivity

A nuanced understanding of the factors governing the reactivity of the Ar-SO₂Cl group allows for precise control over synthetic outcomes.

Electronic Effects

As mentioned, the electronic nature of the aromatic ring plays a critical role. The rate of nucleophilic substitution at the sulfur atom is highly sensitive to the substituents on the ring. This relationship can often be quantified using Hammett plots, where a positive ρ (rho) value indicates that the reaction is accelerated by electron-withdrawing groups. For instance, the alkaline hydrolysis of substituted benzenesulfonyl chlorides exhibits a ρ-value of +1.564, confirming that electron-withdrawing substituents stabilize the negative charge buildup in the transition state and accelerate the reaction.[13][16]

Steric Effects

Steric hindrance from substituents near the reaction center can significantly impact reaction rates. For nucleophilic attack on the sulfur atom, bulky groups on the nucleophile (e.g., 2,6-dimethylaniline) can retard the reaction rate due to steric clash in the transition state.[23]

Counterintuitively, bulky alkyl groups at the ortho-position of the benzenesulfonyl chloride can accelerate the rate of nucleophilic substitution.[13] This phenomenon, termed "steric acceleration," is attributed to the relief of ground-state steric strain between the ortho-substituent and the sulfonyl oxygens as the molecule moves towards the trigonal bipyramidal transition state.[12][24] This is a critical insight, as it defies the typical expectation that steric bulk slows down reactions.

Experimental Protocols: A Practical Approach

Trustworthiness in synthetic methodology is built on detailed and reproducible protocols.

Protocol 1: Synthesis of 4-Nitrobenzenesulfonyl Chloride

This protocol details the direct chlorosulfonation of nitrobenzene, an electron-deactivated substrate.

Step-by-Step Methodology:

-

Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., containing aqueous NaOH solution).

-

Reagent Charging: Charge the flask with chlorosulfonic acid (e.g., 4.0 molar equivalents). Begin stirring and cool the flask in an ice-water bath.

-

Substrate Addition: Slowly add nitrobenzene (1.0 molar equivalent) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature is maintained below 10 °C. Vigorous HCl gas evolution will occur.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture to 70-75 °C and maintain for 2-3 hours until gas evolution ceases.

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large amount of crushed ice with stirring.

-

Isolation: The solid product, 4-nitrobenzenesulfonyl chloride, will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to litmus paper.

-

Drying: Dry the product under vacuum to yield the crude sulfonyl chloride, which can be used directly or recrystallized from a suitable solvent (e.g., hexane or carbon tetrachloride) for higher purity.

Protocol 2: Synthesis of N-(4-Methylphenyl)-4-nitrobenzenesulfonamide

This protocol demonstrates a typical sulfonamide formation.

Step-by-Step Methodology:

-

Setup: To a solution of p-toluidine (1.0 equivalent) and pyridine (1.2 equivalents) in dichloromethane (DCM) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Add a solution of 4-nitrobenzenesulfonyl chloride (1.05 equivalents) in DCM dropwise to the stirred amine solution over 15 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into 1 M aqueous HCl and transfer to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Conclusion

The aromatic chlorosulfonyl group is a remarkably versatile and reactive functional group that serves as a vital precursor in organic synthesis, particularly in the pharmaceutical industry. Its reactivity is governed by a well-understood set of electronic and steric principles, allowing for the rational design of synthetic strategies. By mastering the methods of its formation and the nuances of its reactions with nucleophiles, researchers and drug development professionals can effectively leverage the Ar-SO₂Cl moiety to construct novel molecular entities with significant therapeutic potential.

References

-

Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

REDUCTION OF AROMATIC SULFONYL CHLORIDES TO DISULFIDES. Organic Preparations and Procedures International. [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

-

Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. [Link]

-

What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. [Link]

-

Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

- Synthesis of Sulfonamides.Synthetic Methods in Drug Discovery: Volume 2 - Books.

-

The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Medium. [Link]

-

CHLORINATION OF AROMATIC HALIDES WITH CHLOROSULFONIC ACID. Taylor & Francis Online. [Link]

-

Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. IUPAC. [Link]

-

Synthesis of sulfonamides. ResearchGate. [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]

- Process for the preparation of aromatic sulfonyl chlorides.

-

Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]

-

Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. GlobalSpec. [Link]

-

Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine. ResearchGate. [Link]

- Hydrogen reduction of sulfonyl chlorides to thiols.

-

Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]

-

Aromatic sulfonation. Wikipedia. [Link]

-

Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. ResearchGate. [Link]

-

Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. [Link]

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central. [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC - NIH. [Link]

-

Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Reduction of Sulfonyl Chlorides. Organic Chemistry Portal. [Link]

-

STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. Sciforum. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cbijournal.com [cbijournal.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 17. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 18. researchgate.net [researchgate.net]

- 19. AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols - Google Patents [patents.google.com]

- 20. Reduction of Sulfonyl Chlorides [organic-chemistry.org]

- 21. tandfonline.com [tandfonline.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 24. sciforum.net [sciforum.net]

An In-Depth Technical Guide to the Role of Fluorine Substitution in Benzoyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the multifaceted roles of fluorine substitution within benzoyl compounds, a privileged structure in numerous therapeutic agents. We will dissect the profound influence of fluorine on the physicochemical and pharmacokinetic properties of these molecules. Key areas of focus include the modulation of electronic characteristics, metabolic stability, and binding affinity. This document serves as a detailed resource, integrating fundamental principles with actionable experimental protocols and data-driven insights to empower researchers in the rational design of next-generation therapeutics.

Introduction: The Strategic Value of Fluorine in Medicinal Chemistry

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool in drug design.[1][2][3] Its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to serve as a bioisostere with minimal steric perturbation.[1] However, its profound electronic influence can dramatically alter a molecule's characteristics.[1][4] The judicious placement of fluorine on a benzoyl moiety can enhance a range of critical drug-like properties, including metabolic stability, membrane permeability, binding affinity, and pKa.[1][5][6] This guide will explore these effects in detail, providing the causal relationships behind fluorine's transformative impact.

Core Principles: How Fluorine Substitution Modulates Benzoyl Compounds

The benzoyl group is a common structural motif in pharmaceuticals. The introduction of fluorine onto its aromatic ring can lead to predictable and advantageous changes in molecular behavior.

Modulation of Physicochemical Properties

-

Electronic Effects: Fluorine's potent electron-withdrawing inductive effect (-I) is paramount. When substituted on the benzoyl ring, it lowers the electron density of the aromatic system and the carbonyl group. This effect can significantly decrease the basicity (pKa) of nearby functional groups, such as amines, which can improve bioavailability by favoring the neutral form required for membrane permeation.[1][4][7]

-

Impact on Acidity (pKa): The inductive effect of fluorine stabilizes the conjugate base of a benzoic acid, thereby increasing its acidity (lowering its pKa). The magnitude of this effect is dependent on the number and position of fluorine substituents.

-

Lipophilicity (LogP): While fluorine is highly electronegative, the C-F bond is lipophilic.[4] Replacing a C-H bond with a C-F bond generally increases the overall lipophilicity of a molecule, which can enhance membrane permeability and improve target engagement within hydrophobic binding pockets.[1][4][8] However, excessive fluorination can sometimes lead to reduced aqueous solubility.[4]

The following diagram illustrates the key electronic effects of fluorine substitution on a benzoyl ring.

Caption: Key physicochemical and pharmacological consequences of fluorine substitution on a benzoyl scaffold.

Enhancement of Metabolic Stability

A primary driver for incorporating fluorine is to block metabolic oxidation.[1][4] Cytochrome P450 (CYP) enzymes in the liver are responsible for the metabolism of many drugs, often through the hydroxylation of electron-rich C-H bonds on aromatic rings.[9][10]

-

Blocking Sites of Metabolism: Replacing a metabolically labile hydrogen atom with a fluorine atom can prevent this enzymatic process. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond and is resistant to oxidative cleavage.[1][4][11] For instance, para-fluorination on a phenyl ring can effectively block para-hydroxylation, a common metabolic pathway, thereby increasing the drug's half-life and systemic exposure.[4]

The following table summarizes the impact of fluorine substitution on the pKa and LogP of benzoic acid.

| Compound | pKa[12] | Calculated LogP[13] |

| Benzoic Acid | 4.20 | 1.87 |

| 2-Fluorobenzoic Acid | 3.46 | 2.13 |

| 3-Fluorobenzoic Acid | 3.86 | 2.12 |

| 4-Fluorobenzoic Acid | 4.14 | 2.13 |

| 2,6-Difluorobenzoic Acid | 3.21 | 2.23 |

Data sourced from multiple references to provide a comparative overview.[12][13][14][15][16]

Influence on Binding Affinity and Selectivity

Fluorine can participate in and enhance a variety of non-covalent interactions within a protein's active site, leading to improved binding affinity and selectivity.[1][7]

-

Favorable Interactions: The polarized C-F bond can engage in favorable dipole-dipole interactions, as well as orthogonal multipolar interactions with carbonyl groups (C-F···C=O).[1] Furthermore, fluorine can act as a weak hydrogen bond acceptor.[1][9] Recent studies have also highlighted the significance of hydrogen bond-induced fluorine bonds (HBiFB), where fluorine interacts with both a hydrogen bond donor and a halogen bond acceptor, contributing to binding energy.[17]

-

Conformational Control: Due to stereoelectronic effects like the gauche effect, fluorine substitution can influence the conformational preferences of a molecule.[4] This can pre-organize the ligand into a bioactive conformation that is more favorable for binding to its target, thus improving potency.[4]

Experimental Workflows and Protocols

The rational incorporation of fluorine requires robust synthetic and analytical methodologies.

Representative Synthesis: Synthesis of 4-Fluorobenzoyl Chloride

A common route to fluorinated benzoyl compounds is via the corresponding benzoyl chloride, a versatile intermediate.

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

-

Reagents: Add 4-fluorobenzoic acid (1 mole equivalent) to the flask. Slowly add thionyl chloride (SOCl2, 1.5 mole equivalents) dropwise at room temperature. A few drops of dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: Heat the mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Workup: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The resulting crude 4-fluorobenzoyl chloride can be purified by fractional distillation to yield the final product.

Caution: Thionyl chloride and benzoyl chlorides are corrosive and lachrymatory. Handle with appropriate personal protective equipment.[18]

Analytical Characterization: The Role of ¹⁹F NMR

¹⁹F NMR spectroscopy is an indispensable tool for the characterization of fluorinated compounds.[19][20][21]

-

Key Advantages: The ¹⁹F nucleus has a spin of 1/2, is 100% naturally abundant, and exhibits a wide chemical shift range, making it highly sensitive to the local electronic environment.[22][23] This sensitivity allows for unambiguous confirmation of fluorine incorporation and can provide insights into the molecule's conformation and interactions.[19][22] Background signals are absent in biological systems, making it an excellent probe for in-vivo studies and fragment-based screening.[19][23]

The following diagram outlines a typical workflow for the synthesis and characterization of a novel fluorinated benzoyl compound.

Caption: A generalized workflow from design to biological evaluation of fluorinated benzoyl compounds.

Protocol: In Vitro Metabolic Stability Assay

This protocol provides a method to assess the metabolic stability of a compound using liver microsomes, which are rich in CYP enzymes.[10][24]

Objective: To determine the rate of disappearance of a test compound over time.

Materials:

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[26]

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Acetonitrile with an internal standard for quenching

-

96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

-